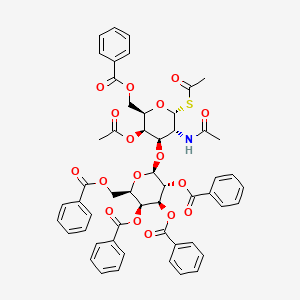
Acetyl 2-acetamido-4-O-acetyl-6-O-benzoyl-2-deoxy-3-O-(2,3,4,6-tetra-O-benzoyl-b-D-galactopyranosyl)-a-D-thiogalactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl 2-acetamido-4-O-acetyl-6-O-benzoyl-2-deoxy-3-O-(2,3,4,6-tetra-O-benzoyl-b-D-galactopyranosyl)-a-D-thiogalactopyranoside is a complex carbohydrate derivative. This compound is notable for its intricate structure, which includes multiple protective groups such as acetyl and benzoyl groups. These groups are often used in synthetic chemistry to protect reactive sites during multi-step synthesis processes. The compound’s structure suggests it may be involved in glycosylation reactions, which are crucial in the synthesis of glycoproteins and other glycoconjugates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl 2-acetamido-4-O-acetyl-6-O-benzoyl-2-deoxy-3-O-(2,3,4,6-tetra-O-benzoyl-b-D-galactopyranosyl)-a-D-thiogalactopyranoside typically involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the sugar moieties are protected using acetyl and benzoyl groups. This is usually achieved through acylation reactions using acetic anhydride and benzoyl chloride in the presence of a base like pyridine.
Glycosylation: The key step involves the formation of the glycosidic bond between the galactopyranosyl and thiogalactopyranoside units. This is often done using a glycosyl donor and acceptor in the presence of a promoter such as silver triflate or boron trifluoride etherate.
Deprotection: After the glycosylation step, selective deprotection of the acetyl and benzoyl groups is carried out using reagents like sodium methoxide or hydrazine hydrate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated purification systems such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiogalactopyranoside moiety. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reduction reactions can target the carbonyl groups in the acetyl and benzoyl protecting groups. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles like amines or thiols can replace the acetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex glycoconjugates. Its protected form allows for selective deprotection and further functionalization.
Biology
In biological research, it serves as a model compound for studying glycosylation processes. It can be used to investigate enzyme-substrate interactions in glycosyltransferases.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the development of glycomimetic drugs that can interfere with pathogen adhesion or modulate immune responses.
Industry
In the industrial sector, it is used in the synthesis of specialty chemicals and as a precursor for the production of bioactive compounds.
作用机制
The mechanism of action of Acetyl 2-acetamido-4-O-acetyl-6-O-benzoyl-2-deoxy-3-O-(2,3,4,6-tetra-O-benzoyl-b-D-galactopyranosyl)-a-D-thiogalactopyranoside involves its interaction with specific molecular targets, such as glycosyltransferases. These enzymes catalyze the transfer of sugar moieties to acceptor molecules, a process crucial in the formation of glycoproteins and glycolipids. The compound’s protective groups ensure that only specific hydroxyl groups are available for reaction, allowing for precise control over the glycosylation process.
相似化合物的比较
Similar Compounds
Acetyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-benzoyl-b-D-galactopyranosyl)-a-D-thiogalactopyranoside: Similar structure but lacks the 4-O-acetyl and 6-O-benzoyl groups.
Acetyl 2-acetamido-4-O-acetyl-2-deoxy-3-O-(2,3,4,6-tetra-O-benzoyl-b-D-glucopyranosyl)-a-D-thiogalactopyranoside: Similar but with a glucopyranosyl unit instead of galactopyranosyl.
Uniqueness
The unique combination of protective groups in Acetyl 2-acetamido-4-O-acetyl-6-O-benzoyl-2-deoxy-3-O-(2,3,4,6-tetra-O-benzoyl-b-D-galactopyranosyl)-a-D-thiogalactopyranoside allows for highly selective reactions, making it particularly valuable in synthetic organic chemistry. Its structure provides a versatile platform for the synthesis of a wide range of glycoconjugates, which are important in various biological and medical applications.
属性
分子式 |
C53H49NO17S |
|---|---|
分子量 |
1004.0 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C53H49NO17S/c1-31(55)54-41-44(42(65-32(2)56)40(67-53(41)72-33(3)57)30-64-48(59)35-21-11-5-12-22-35)71-52-46(70-51(62)38-27-17-8-18-28-38)45(69-50(61)37-25-15-7-16-26-37)43(68-49(60)36-23-13-6-14-24-36)39(66-52)29-63-47(58)34-19-9-4-10-20-34/h4-28,39-46,52-53H,29-30H2,1-3H3,(H,54,55)/t39-,40-,41-,42+,43+,44-,45+,46-,52+,53-/m1/s1 |
InChI 键 |
RSXGZVRQFCVXAS-FSNOHDGHSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
规范 SMILES |
CC(=O)NC1C(C(C(OC1SC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


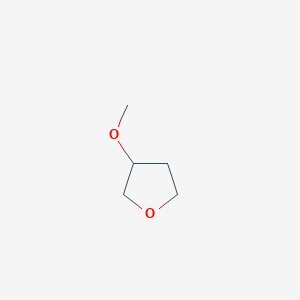
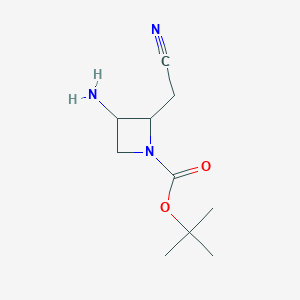
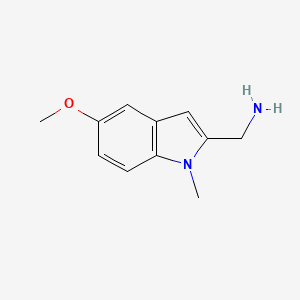
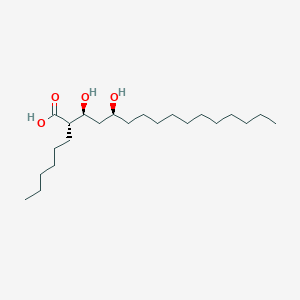
![(3AS,8aR)-2-phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12834786.png)

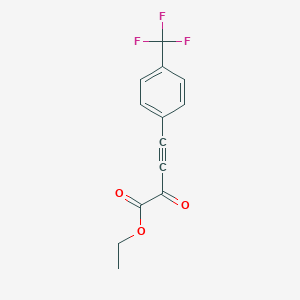
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B12834799.png)
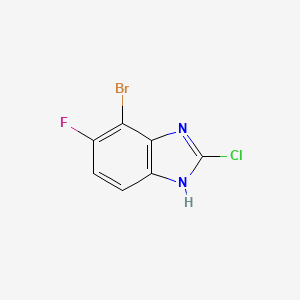


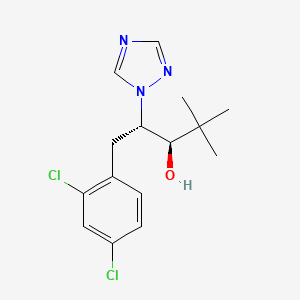

![7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12834851.png)
